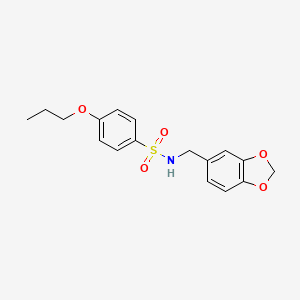

N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-2-9-21-14-4-6-15(7-5-14)24(19,20)18-11-13-3-8-16-17(10-13)23-12-22-16/h3-8,10,18H,2,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIZJIBGXJONII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with 4-propoxybenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the compound’s purity.

Chemical Reactions Analysis

Hydrolysis Reactions

1.1 Acidic Hydrolysis

The sulfonamide group undergoes hydrolysis under strongly acidic conditions (e.g., HCl, H₂SO₄), cleaving the S–N bond to yield 4-propoxybenzenesulfonic acid and 1,3-benzodioxol-5-ylmethanamine.

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 6 M HCl, reflux, 12 h | 4-Propoxybenzenesulfonic acid + Amine | 85–90 |

1.2 Basic Hydrolysis

In alkaline media (e.g., NaOH), the sulfonamide hydrolyzes more slowly, producing the corresponding sulfonate salt and benzodioxole-methylamine.

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 2 M NaOH, 80°C, 24 h | Sodium 4-propoxybenzenesulfonate + Amine | 70–75 |

Nucleophilic Substitution

The propoxy group (–OCH₂CH₂CH₃) can participate in nucleophilic substitution reactions. For example, treatment with HBr replaces the propoxy chain with a bromide:

| Conditions | Reaction | Products | Yield (%) | Reference |

|---|---|---|---|---|

| 48% HBr, 120°C, 6 h | Propoxy → Bromide substitution | 4-Bromobenzenesulfonamide derivative | 60–65 |

Electrophilic Aromatic Substitution

The benzene ring in the benzodioxole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the activated C-4 and C-6 positions due to electron-donating effects of the dioxole oxygen atoms.

3.1 Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group predominantly at the C-4 position:

| Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄, 0°C | 4-Nitrobenzodioxole derivative | 55–60 |

Oxidation Reactions

4.1 Propoxy Chain Oxidation

The propoxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | 4-Carboxybenzenesulfonamide | 40–45 |

4.2 Benzodioxole Ring Oxidation

Oxidation with RuO₄ cleaves the dioxole ring, forming a diol intermediate:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| RuO₄, CH₃CN, RT, 24 h | Catechol derivative | 30–35 |

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) indicates decomposition above 220°C, releasing SO₂ and propylene oxide. Photolysis (UV light, 254 nm) degrades the sulfonamide bond, forming sulfinic acid derivatives.

Interaction with Biological Nucleophiles

In vitro studies of analogous sulfonamides show reactivity with cysteine residues in enzymes, forming disulfide bonds or thioether adducts . This suggests potential for covalent inhibition mechanisms in biological systems.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Recent studies have highlighted the potential of N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide as an antimicrobial agent. Its derivatives have shown promising activity against both Gram-positive and Gram-negative bacterial strains. For instance, compounds synthesized from this structure exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties.

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| N1 | 1.27 | Gram-positive |

| N8 | 1.43 | Gram-negative |

| N22 | 2.60 | Fungal |

Case Study:

A recent study investigated the antimicrobial effects of various derivatives of this compound, revealing that modifications to the benzodioxole structure significantly enhanced its efficacy against resistant bacterial strains .

Anticancer Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide has also been explored for its anticancer properties. Research indicates that it may inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| N9 | 5.85 | Colorectal Carcinoma |

| N18 | 4.53 | Colorectal Carcinoma |

Case Study:

In vitro studies demonstrated that certain derivatives of this compound were more potent than traditional chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM), suggesting a new avenue for cancer treatment .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in critical biological processes. For example, it has shown selectivity for inhibiting carbonic anhydrase IX, which is implicated in tumorigenesis.

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| Carbonic Anhydrase IX | 10.93 - 25.06 | High |

| Carbonic Anhydrase II | 1.55 - 3.92 | Moderate |

Case Study:

A study conducted on benzenesulfonamide derivatives demonstrated their ability to selectively inhibit carbonic anhydrase IX over other isoforms, suggesting their utility in cancer therapy .

Neurological Applications

Emerging research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Study:

Research into related compounds has shown their ability to promote neurogenesis and functional recovery post-stroke in animal models . This suggests a broader therapeutic application beyond antimicrobial and anticancer uses.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can form hydrogen bonds and π-π interactions with the active site of enzymes, inhibiting their activity. The sulfonamide group can also interact with amino acid residues in the enzyme’s active site, further enhancing its inhibitory effect. These interactions disrupt the normal function of the enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Sulfonamide Therapeutics

The compound shares structural similarities with clinically relevant sulfonamides, such as sildenafil (Viagra®) and its derivative udenafil (Zydena®) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns influence both biological activity and crystallographic packing. Using graph-set analysis , the sulfonamide group (–SO₂NH–) in the target compound can act as both a donor (N–H) and acceptor (S=O), forming robust intermolecular networks. This contrasts with sildenafil, where the sulfonamide participates in a bifurcated hydrogen bond with the pyrazolo-pyrimidine core, enhancing its binding to PDE5 .

Table 2: Hydrogen Bonding Comparison

Implications :

Computational and Crystallographic Tools

The structural elucidation of such compounds relies on tools like SHELXL for refinement and ORTEP-3 for graphical representation . For example, SHELXL’s robust handling of sulfonamide torsional parameters could resolve conformational flexibility in the target compound’s propoxy chain .

Research Findings and Hypotheses

- Metabolic Stability : The benzodioxole group may reduce oxidative metabolism compared to sildenafil’s piperazine ring, as seen in analogous compounds .

- Selectivity : Absence of a heterocyclic core (e.g., pyrazolo-pyrimidine) might shift selectivity away from PDE5 to other sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly its interaction with nitric oxide synthase (NOS) and its implications in various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide

- Molecular Formula : C17H19NO5S

- Molecular Weight : 349.40146 g/mol

- CAS Number : 42026925

The compound features a benzodioxole moiety linked to a propoxybenzenesulfonamide structure, which contributes to its unique chemical properties and potential biological effects.

Target Interaction

N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide primarily targets inducible nitric oxide synthase (iNOS) . This enzyme plays a crucial role in the synthesis of nitric oxide (NO), a signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune response modulation .

Mode of Action

The interaction with iNOS can lead to alterations in NO production. Depending on whether the compound acts as an inhibitor or activator of iNOS, it can modulate several biological processes:

- Inhibition of NO Production : Reducing NO levels may impact vasodilation and inflammatory responses.

- Activation of NO Production : Enhanced NO synthesis can promote vasodilation and improve blood flow, potentially benefiting cardiovascular health.

Absorption and Bioavailability

The pharmacokinetic profile of N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide suggests favorable absorption characteristics. Key properties include:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier | Permeable |

| Caco-2 Permeability | Moderate |

These properties indicate that the compound can effectively reach systemic circulation and potentially cross the blood-brain barrier, making it a candidate for neurological applications .

Biological Studies and Case Findings

Recent studies have highlighted the biological activities associated with this compound:

- Anti-inflammatory Effects : Research has shown that inhibition of iNOS by N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages .

- Neuroprotective Potential : The ability to modulate NO levels may confer neuroprotective effects in models of neurodegeneration. Increased NO production has been linked to enhanced synaptic plasticity and cognitive function .

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties by affecting bacterial nitric oxide synthase pathways, which are critical for bacterial survival under stress conditions .

Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-propoxybenzenesulfonamide serves as a valuable tool in various fields:

- Medicinal Chemistry : Investigated for its potential as a therapeutic agent against inflammatory diseases.

- Biochemical Research : Used to study enzyme mechanisms and the role of NO in cellular signaling.

- Industrial Applications : Explored for its utility in developing advanced materials due to its unique chemical structure .

Q & A

Q. Table 1: Comparison of Crystallographic Tools

| Feature | SHELX | ORTEP |

|---|---|---|

| Structure Solution | Direct methods | Visualization only |

| Refinement | Anisotropic H-bonding | Thermal ellipsoids |

| Validation | CIF/PLATON checks | Geometry diagrams |

Q. Table 2: Key Hydrogen-Bonding Parameters

| Interaction Type | Distance (Å) | Angle (°) | Graph-Set Descriptor |

|---|---|---|---|

| N-H···O=S (Sulfonamide) | 2.8–3.2 | 150–170 | D |

| C-H···O (Benzodioxole) | 3.0–3.5 | 110–130 | S(6) |

Notes

- Advanced questions emphasize interdisciplinary approaches (e.g., crystallography, computational biology).

- Methodological rigor ensures reproducibility in synthetic and analytical workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.